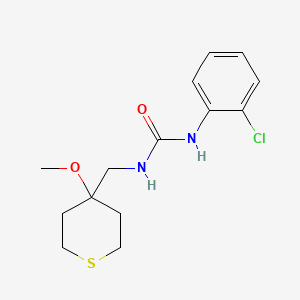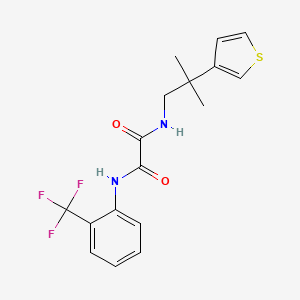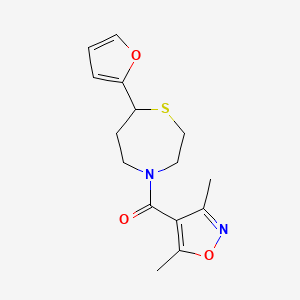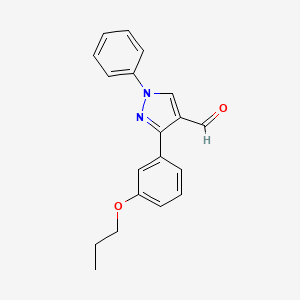
1-(2-chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest due to their potential biological activities. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which are evaluated for their cytotoxicity against human adenocarcinoma cells. Although the compound of interest is not a direct match, the synthesis methods described could potentially be adapted for its creation. Similarly, paper discusses the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are assessed for antiacetylcholinesterase activity. The methodologies used in these syntheses could provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties of a compound. Paper details the crystal structure analysis of an organic non-linear optical material, which is determined using X-ray diffraction (XRD). Paper also discusses the crystal structure of a urea derivative, providing crystallographic data that could be relevant to the structural analysis of the compound of interest. These studies highlight the importance of XRD in determining the molecular arrangement and crystal structure of urea derivatives.
Chemical Reactions Analysis
The reactivity of urea derivatives under various conditions is an important aspect of their chemical analysis. Paper investigates the photodegradation of a urea compound in different media, determining the rate constants, half-lives, and photoreaction products. This study could shed light on the stability and degradation pathways of the compound "1-(2-chlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea" under similar conditions.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is essential for its application. Paper provides information on the refractive index and second-harmonic generation (SHG) efficiency of a urea crystal, which are important optical properties. These findings could be used to infer the optical properties of the compound . Additionally, the biological activities mentioned in papers and , such as hypocholesteremic and insecticidal effects, respectively, suggest that the compound could also possess interesting biological properties that warrant further investigation.
Scientific Research Applications
Corrosion Inhibition
Research on similar urea derivatives has shown potential in corrosion inhibition. For example, studies on the inhibition effect of certain urea compounds on mild steel in hydrochloric acid solutions suggest these compounds exhibit significant performance as corrosion inhibitors. The efficiency of these inhibitors increases with the concentration and exhibits good adherence to the Langmuir adsorption isotherm, indicating a strong potential for similar compounds in corrosion protection applications (Bahrami & Hosseini, 2012).
Antioxidant Activity
Another study highlights the synthesis and antioxidant activity of new thiazole analogues containing urea, thiourea, and selenourea functionality. Preliminary studies revealed that compounds with selenourea functionality, coupled with a halogen group, exhibited potent antioxidant activity, suggesting the potential of urea derivatives in developing new antioxidant agents (Reddy et al., 2015).
Photodegradation and Hydrolysis
The photodegradation and hydrolysis of substituted urea herbicides were investigated, revealing that these compounds undergo slow photodegradation under certain pH conditions. This study's findings could inform environmental impact assessments of similar urea derivatives, emphasizing the importance of understanding their stability and degradation pathways in aquatic environments (Gatidou & Iatrou, 2011).
Nonlinear Optical Materials
Urea derivatives have been studied for their nonlinear optical properties. For instance, bis-chalcone derivatives, which share structural similarities with the compound , have been shown to possess significant second-harmonic generation (SHG) efficiencies and optical limiting behavior. These properties are crucial for applications in optical data storage, communication technologies, and laser protection (Shettigar et al., 2006).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPADZPZFKEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)
![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)


![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)